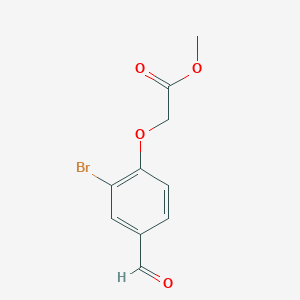

Methyl 2-(2-bromo-4-formylphenoxy)acetate

Description

Methyl 2-(2-bromo-4-formylphenoxy)acetate (CAS: 2089671-19-0) is a brominated aromatic ester featuring a formyl substituent on the benzene ring. Its molecular formula is deduced as C₁₀H₉BrO₄, with a molecular weight of 289.08 g/mol. The compound comprises a phenoxyacetic acid methyl ester backbone, with a bromine atom at the ortho-position and a formyl group at the para-position relative to the phenoxy oxygen . This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) and aldehyde-mediated condensations.

Properties

IUPAC Name |

methyl 2-(2-bromo-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHXEEYNSWXRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination: The synthesis of Methyl 2-(2-bromo-4-formylphenoxy)acetate typically begins with the bromination of a suitable phenol derivative. For example, 2-bromo-4-formylphenol can be synthesized by brominating 4-formylphenol using bromine in the presence of a suitable catalyst.

Esterification: The brominated phenol is then subjected to esterification with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in Methyl 2-(2-bromo-4-formylphenoxy)acetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Sodium borohydride in ethanol, room temperature.

Major Products:

Substitution: Formation of various substituted phenoxyacetates.

Oxidation: Formation of 2-bromo-4-carboxyphenoxyacetic acid.

Reduction: Formation of 2-bromo-4-hydroxymethylphenoxyacetic acid.

Scientific Research Applications

Chemistry:

Building Block: Methyl 2-(2-bromo-4-formylphenoxy)acetate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique functional groups.

Industry:

Agrochemicals: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-4-formylphenoxy)acetate depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and formyl group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related esters and aromatic derivatives (Table 1), focusing on substituent effects, reactivity, and applications.

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), unlike halogen-only analogs like Methyl 2-(4-bromo-2-fluorophenyl)acetate, which lack this functionality .

Functional Group Influence: Replacement of the methyl ester with a carboxylic acid (2-(2-bromo-4-formylphenoxy)acetic acid) increases polarity and solubility in basic aqueous media, facilitating use in metal coordination or salt formation . Ethyl esters (e.g., Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate) exhibit lower polarity than methyl esters, affecting solubility in non-polar solvents .

Fluorine in Methyl 2-(4-bromo-2-fluorophenyl)acetate exerts strong electron-withdrawing effects, altering ring electronics for directed ortho-metallation .

Challenges and Limitations

- Commercial Availability : The compound is discontinued, necessitating in-house synthesis .

- Steric Hindrance : The ortho-bromine may reduce reaction rates in bulky transition metal-catalyzed processes.

- Data Gaps: Limited experimental data on melting points, solubility, and spectroscopic properties require extrapolation from analogs.

Biological Activity

Methyl 2-(2-bromo-4-formylphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C12H11BrO4

- Molecular Weight : Approximately 303.12 g/mol

The presence of a bromine atom, a formyl group, and a phenoxyacetate backbone enhances its reactivity and potential biological activity. The structure suggests various interactions with biological targets, making it a candidate for further exploration in drug development.

The biological activity of this compound largely depends on its interactions with specific biological targets. The compound may exhibit:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in metabolic pathways.

- Anticancer Activity : Modifications at specific positions on the aromatic ring can enhance binding affinities to antiapoptotic proteins like Bcl-2, indicating potential anticancer properties.

- Phytotoxicity : Some derivatives have demonstrated phytotoxic effects, suggesting applications in agricultural chemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| This compound | Bromine atom, formyl group | Potential anticancer activity |

| Ethyl (2-bromo-6-methoxyphenyl)acetate | Contains methoxy instead of formyl | Exhibits different solubility characteristics |

| Methyl (2-chloro-6-ethoxyphenyl)acetate | Contains chlorine instead of bromine | May show different biological activities |

This table highlights the unique features of this compound that may contribute to its distinct biological profile.

Case Studies and Research Findings

-

Anticancer Potential :

- Research indicates that structurally related compounds can significantly enhance binding to Bcl-2 proteins. For instance, modifications on the aromatic ring have been shown to improve potency against cancer cell lines, suggesting that this compound could be explored for similar anticancer activities.

- Inhibition Studies :

-

Phytotoxicity :

- Some derivatives of similar compounds have shown phytotoxic effects, indicating possible applications as herbicides or growth regulators in agricultural chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.